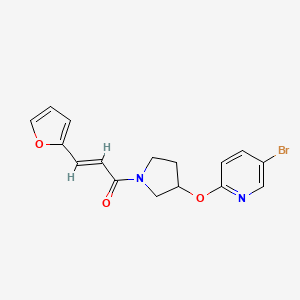
(E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H15BrN2O3 and its molecular weight is 363.211. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic compound notable for its diverse biological activities. This compound features a unique structural arrangement that includes a bromopyridine moiety, a pyrrolidine ring, and a furan group, which contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H15BrN2O2, and it is characterized by the following structural components:
- Bromopyridine Moiety : Enhances interaction with biological targets.
- Pyrrolidine Ring : Increases binding affinity and specificity.
- Furan Group : Contributes to the compound's reactivity and biological activity.
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromopyridine moiety can modulate enzyme or receptor activity, while the pyrrolidine ring enhances the compound's binding properties, leading to various biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
-
Antimicrobial Activity :
- In vitro studies have shown that derivatives of pyrrolidine compounds demonstrate significant antibacterial and antifungal properties against various pathogens. For instance, compounds similar to this compound have been reported to show MIC values against Staphylococcus aureus and Escherichia coli in the range of 3.12 to 12.5 μg/mL .
- Anticancer Activity :
-
Anti-inflammatory Effects :
- The presence of the furan group may enhance anti-inflammatory activity, making it a candidate for further investigation in inflammatory disease models.
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
Study 1: Antimicrobial Efficacy
A study assessed the antibacterial activity of pyrrolidine derivatives, finding that compounds with halogen substitutions displayed significant inhibition against Gram-positive and Gram-negative bacteria. The most effective derivatives had MIC values below 100 µg/mL against Bacillus subtilis and Pseudomonas aeruginosa .
Study 2: Anticancer Potential
Research focused on the cytotoxic effects of several brominated pyrrolidine derivatives revealed that one particular derivative had an IC50 value of 1.003 µM against MCF-7 cells, indicating strong potential for development as an anticancer agent .
Data Tables
Eigenschaften
IUPAC Name |
(E)-1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c17-12-3-5-15(18-10-12)22-14-7-8-19(11-14)16(20)6-4-13-2-1-9-21-13/h1-6,9-10,14H,7-8,11H2/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBCLNOCXDUICG-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














